

NNC 05-2090 solubility in DMSO and ethanol for experiments

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Compound of Interest		
Compound Name:	NNC 05-2090	
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Application Notes and Protocols for NNC 05-2090

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed information on the solubility, handling, and experimental application of **NNC 05-2090**, a versatile pharmacological tool. The protocols outlined below are intended to serve as a starting point for laboratory investigations.

Product Information and Solubility

NNC 05-2090 hydrochloride is a synthetic compound known primarily as a GABA uptake inhibitor.[1] It is the hydrochloride salt of 1-(3-(9H-carbazol-9-yl)propyl)-4-(2-methoxyphenyl)piperidin-4-ol.[2]

Physical and Chemical Properties:

Molecular Formula: C27H30N2O2·HCl

• Molecular Weight: 451.01 g/mol

Appearance: Solid[1]

Solubility Data:



The solubility of **NNC 05-2090** in common laboratory solvents is crucial for the preparation of stock solutions. The following table summarizes the available data.

Solvent	Maximum Concentration (mM)	Maximum Concentration (mg/mL)	Reference
DMSO	100 mM	45.1 mg/mL	[1][3]
Ethanol	13 mM	<5.64 mg/mL	[2][4]

Biological Activity and Applications

2.1. Primary Mechanism of Action: GABA Uptake Inhibition

NNC 05-2090 is a GABA uptake inhibitor with moderate selectivity for the betaine/GABA transporter 1 (BGT-1).[1] By blocking the reuptake of GABA from the synaptic cleft, it enhances GABAergic neurotransmission. Its inhibitory activity has been characterized against various GABA transporters (GATs), making it a useful tool for studying the differential roles of these transporters in the central nervous system.[5][6]

Inhibitory Constants (Ki / IC50):

Transporter	K _i (μΜ)	IC ₅₀ (μM)	Reference
hBGT-1	1.4	10.6	[7]
hGAT-1	19	29.62	[7]
hGAT-2	41	45.29	[7]
hGAT-3	15	22.51	[7]
Rat Cortex Synaptosomes	-	4.4	[7][8]
Rat Inf. Colliculus Synaptosomes	-	2.5	[7][8]



h: human

Research Applications:

- Epilepsy: Due to its anticonvulsant properties, NNC 05-2090 has been studied in various rodent models of seizures, where it effectively inhibits tonic and clonic convulsions.[8]
- Neuropathic Pain: The compound has been shown to reverse mechanical allodynia in mouse models of neuropathic pain.
- 2.2. Secondary Targets and Novel Applications

Recent research has identified **NNC 05-2090** as an antagonist of the Neuromedin U Receptor 2 (NMUR2), a G-protein-coupled receptor implicated in glioma.[9][10] This discovery opens new avenues for its use in cancer research.

- NMUR2 Antagonism: In glioma cells, NMUR2 activation promotes cell proliferation through a signaling pathway involving STAT5.[9][10] NNC 05-2090 has been shown to block this pathway, reduce glioma cell growth, and act synergistically with temozolomide (TMZ), the standard chemotherapy for glioma.[10]
- Other Receptors: NNC 05-2090 also shows affinity for α₁- and D₂-receptors, with IC₅₀ values
 of 266 nM and 1632 nM, respectively.[8]

Experimental Protocols

3.1. Protocol for Stock Solution Preparation

This protocol describes how to prepare a 100 mM stock solution of NNC 05-2090 in DMSO.

Materials:

- NNC 05-2090 hydrochloride (MW: 451.01 g/mol)
- Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or cryovials



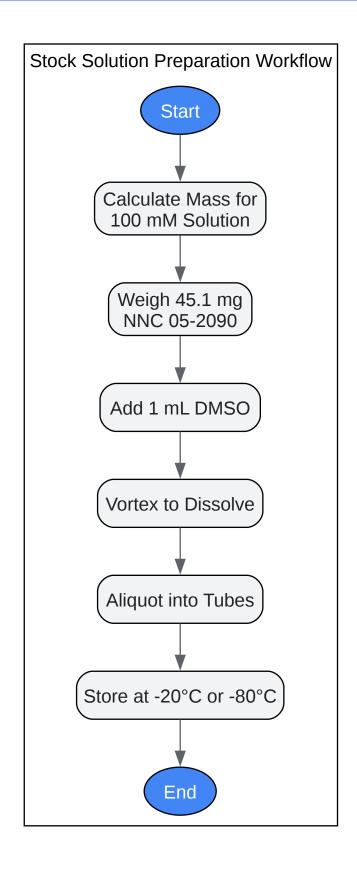
· Calibrated balance and vortex mixer

Procedure:

- Calculation: To prepare a 100 mM stock solution, calculate the required mass of NNC 05-2090. For 1 mL of stock solution:
 - Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)
 - Mass (mg) = 100 mmol/L × 0.001 L × 451.01 g/mol = 45.1 mg
- Weighing: Carefully weigh out 45.1 mg of NNC 05-2090 hydrochloride and place it in a sterile tube.
- Dissolution: Add 1 mL of DMSO to the tube.
- Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
- · Aliquoting and Storage:
 - Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[7]
 - Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]

Workflow for Stock Solution Preparation:





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Caption: Workflow for preparing NNC 05-2090 stock solution.



3.2. Protocol for In Vitro GABA Uptake Assay

This protocol outlines a method to measure the inhibitory effect of **NNC 05-2090** on GABA uptake in rat cortical synaptosomes, based on methodologies described in the literature.[7][8]

Materials:

- Rat cerebral cortex
- Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
- Krebs-HEPES buffer (KHB)
- [3H]GABA (radiolabeled gamma-aminobutyric acid)
- NNC 05-2090 stock solution (in DMSO)
- Scintillation fluid and vials
- · Homogenizer, centrifuge, and scintillation counter

Procedure:

- Synaptosome Preparation:
 - Homogenize rat cerebral cortex tissue in ice-cold sucrose buffer.
 - Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and debris.
 - Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 min) to pellet the synaptosomes.
 - Resuspend the synaptosomal pellet in KHB.
- GABA Uptake Assay:
 - \circ Pre-incubate synaptosomal aliquots with varying concentrations of **NNC 05-2090** (e.g., 0.1 μ M to 100 μ M) or vehicle (DMSO) for 10-15 minutes at 37°C.[7]



- Initiate the uptake reaction by adding a known concentration of [3H]GABA.
- Incubate for a short period (e.g., 5-10 minutes) at 37°C.
- Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold KHB to remove unincorporated [3H]GABA.
- Control for non-specific uptake by running parallel reactions at 4°C.
- Data Analysis:
 - Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
 - Calculate the specific uptake by subtracting the non-specific uptake (4°C) from the total uptake.
 - Plot the percentage of inhibition against the log concentration of **NNC 05-2090** and fit the data to a dose-response curve to determine the IC₅₀ value.
- 3.3. Protocol for Glioma Cell Proliferation Assay

This protocol is designed to assess the effect of **NNC 05-2090** as an NMUR2 antagonist on the viability of glioma cells.[10]

Materials:

- Human glioma cell line (e.g., U87-MG, U251)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- NNC 05-2090 stock solution (in DMSO)
- Cell counting kit (e.g., CCK-8 or MTT)
- Microplate reader



Procedure:

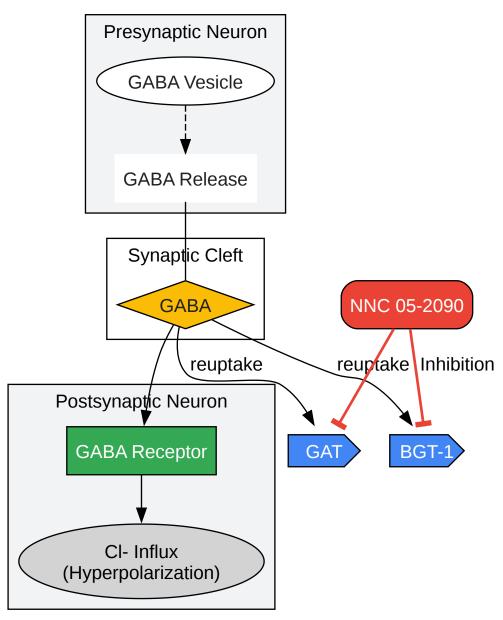
- Cell Seeding: Seed glioma cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treatment:
 - Prepare serial dilutions of NNC 05-2090 in complete medium from the DMSO stock.
 Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
 - \circ Treat the cells with varying concentrations of **NNC 05-2090** (e.g., 0, 1.25, 2.5, 5, 10, 20 $\mu\text{M})$ for 48-72 hours.[10]
- Cell Viability Measurement (CCK-8 Example):
 - After the incubation period, add 10 µL of CCK-8 reagent to each well.
 - Incubate the plate for 1-4 hours at 37°C.
 - Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis:
 - Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
 - Plot cell viability (%) against the log concentration of NNC 05-2090 to determine the dosedependent effect of the compound on cell proliferation.

Signaling Pathway Diagrams

GABAergic Synapse and NNC 05-2090 Action



GABAergic Synapse Signaling

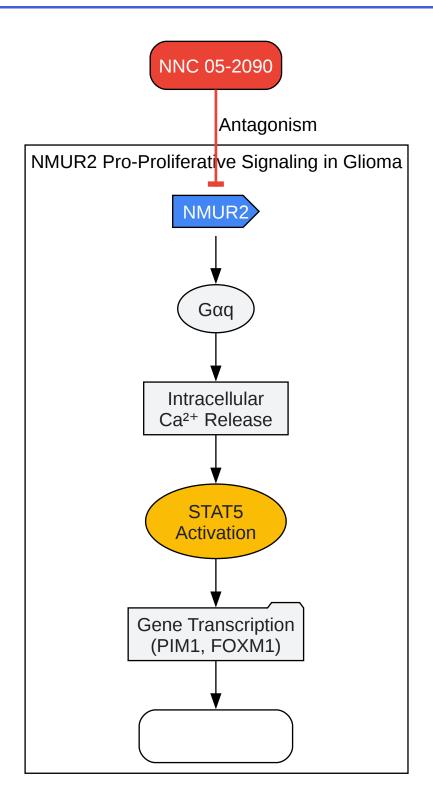


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Caption: NNC 05-2090 inhibits GABA reuptake via BGT-1 and GATs.

NMUR2 Signaling in Glioma and NNC 05-2090 Inhibition





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